molecular formula C18H21NO6S B4780812 Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate

Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate

Cat. No.: B4780812
M. Wt: 379.4 g/mol
InChI Key: DFENNSXYDBXPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate is an organic compound with a complex structure that includes methoxy, sulfamoyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl chloride with sodium sulfite to form 4-methoxybenzenesulfonic acid. This intermediate is then reacted with 2-methylphenol in the presence of a base to form the corresponding phenoxy compound. Finally, esterification with methyl chloroacetate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups can form hydrogen bonds with target proteins, affecting their function. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxyphenylacetate
  • Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate

Uniqueness

Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-13-10-16(8-9-17(13)25-12-18(20)24-3)26(21,22)19-11-14-4-6-15(23-2)7-5-14/h4-10,19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENNSXYDBXPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Reactant of Route 3
Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-[(4-methoxyphenyl)methylsulfamoyl]-2-methylphenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.